Dybowskin-4
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VWPLGLVICKALKIC |
Origin of Product |
United States |
Isolation, Discovery, and Primary Structural Elucidation of Dybowskin 4
Discovery of Dybowskin-4 from Rana dybowskii Skin Secretions
This compound is a bioactive peptide discovered and isolated from the skin secretions of the edible brown frog, Rana dybowskii. nih.govresearchgate.net This amphibian species is primarily found in wooded and forest environments in Korea, Japan, and Eastern Siberia. researchgate.net The granular glands within the skin of Rana dybowskii synthesize and release a multitude of biologically active molecules, including antimicrobial peptides, as a defense mechanism against pathogens. researchgate.net The investigation into these secretions led to the identification of a family of six distinct antimicrobial peptides, which were collectively named "dybowskins". nih.gov
Among these, this compound was found to be the most abundant peptide in the secretions. nih.govresearchgate.net Its discovery was part of a broader effort to identify novel antimicrobial agents from natural sources, driven by the increasing challenge of antibiotic-resistant microorganisms. researchgate.net The skin secretions were collected from mature male frogs by mild electrical stimulation, a non-lethal method that induces the release of the glandular contents. researchgate.net The initial analysis of these secretions revealed the presence of multiple peptides with significant antimicrobial properties, prompting further investigation and purification, which ultimately led to the isolation of this compound. researchgate.net
Purification Techniques and Methodologies
The isolation of this compound from the crude skin secretion of Rana dybowskii involved a multi-step purification process designed to separate the peptide from a complex mixture of other proteins and molecules. researchgate.net
The process commenced with the collection of skin secretions from 40 male frogs, yielding an initial 57.55 mg of crude extract. researchgate.net This extract was then subjected to the following purification steps:
Partial Purification: The lyophilized (freeze-dried) skin secretion was first dissolved in 5% glacial acetic acid and partially purified using Sep-Pak C-18 cartridges. The peptides that bound to the cartridge material were then eluted with a solvent mixture of acetonitrile, water, and trifluoroacetic acid (TFA). researchgate.net
Size-Exclusion Filtration: To isolate smaller molecules, the extract underwent ultrafiltration using centrifugal filters. This step separated peptides within the 1 to 4 kDa size range, effectively removing larger proteins. researchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final and most critical purification step involved resolving the low molecular weight peptide fraction using RP-HPLC on a Vydac C-4 column. researchgate.net The peptides were separated based on their hydrophobicity, and fractions were collected as they eluted from the column. Each fraction was then screened for antimicrobial activity, and the fraction containing this compound was identified for further analysis. researchgate.net
This systematic application of chromatographic and filtration techniques allowed for the successful isolation of pure this compound. researchgate.net
Determination of this compound Amino Acid Sequence
Following its purification, the primary structure of this compound was determined through amino acid sequencing. The analysis revealed a peptide composed of 15 amino acid residues. researchgate.net
The specific sequence of this compound is: Val-Trp-Pro-Leu-Gly-Leu-Val-Ile-Cys-Lys-Ala-Leu-Lys-Ile-Cys nih.gov
This can be represented using the single-letter amino acid codes as: VWPLGLVICKALKIC nih.govresearchgate.net
A key structural feature identified in this compound, as well as the other dybowskin peptides, is the presence of a "Rana-box". nih.govresearchgate.net This is a conserved cyclic heptapeptide (B1575542) domain (a loop of seven amino acids) formed by a disulfide bridge between two cysteine (Cys) residues. nih.gov In this compound, these cysteine residues are located at positions 9 and 15. This cyclic structure is a characteristic feature of many antimicrobial peptides found in frogs of the Rana genus. nih.gov this compound is distinguished as the shortest peptide within the dybowskin family and is unique for having a valine residue at its N-terminus. researchgate.net
Contextualization within the Dybowskin Peptide Spectrum (Dybowskin-1 to -6)
This compound is one of six peptides that constitute the dybowskin family, all isolated from Rana dybowskii skin secretions. nih.gov While they share a common origin and the characteristic Rana-box domain, they differ in their amino acid sequences, sizes, and structural relationships to other known amphibian peptide families. nih.govresearchgate.net
This compound, along with Dybowskin-3, -5, and -6, differs significantly in both size and sequence from the other members. nih.gov In contrast, Dybowskin-1 and Dybowskin-2 are very similar isoforms. nih.gov Based on amino acid sequence similarities, the dybowskin peptides are related to other families of ranid frog peptides. This compound, specifically, shows some sequence similarity to the japonicin-2 (B1576311) peptides. nih.govresearchgate.net
The table below summarizes the amino acid sequences and lengths of the six dybowskin peptides, highlighting the distinct nature of this compound. nih.govresearchgate.netnih.gov
| Peptide Name | Amino Acid Sequence | Number of Residues |
| Dybowskin-1 | FLIGMTHGLICLISRKC | 17 |
| Dybowskin-2 | FLIGMTQGLICLITRKC | 17 |
| Dybowskin-3 | GLFDVVKGVLKGVGKNVAGSLLEQLKCKLSGGC | 33 |
| This compound | VWPLGLVICKALKIC | 15 |
| Dybowskin-5 | GLFSVVTGVLKAVGKNVAKNVGGSLLEQLKCKISGGC | 37 |
| Dybowskin-6 | FLPLLLAGLPLKLCFLFKKC | 20 |
Advanced Structural and Conformational Analysis of Dybowskin 4
Predicted Secondary Structures and Conformational States
The functionality of peptides like Dybowskin-4 is intrinsically linked to their three-dimensional structure. Predictions based on its amino acid sequence suggest that this compound does not adopt a single, rigid structure. Instead, it likely exists as an ensemble of interconverting conformations. rsc.org In an aqueous environment, it is predicted to be predominantly composed of extended strands and random coils. nih.gov Most linear cationic antimicrobial peptides exist in an unordered state in aqueous solutions. mdpi.com However, upon interaction with biological membranes, they often undergo a conformational change to a more structured state, such as an α-helix. mdpi.commdpi.com
Proteins are dynamic entities that constantly switch between different conformational states. rsc.org The lifetime of a specific conformational state can be a critical determinant of its biological activity. nih.gov For a peptide like this compound, its ability to transition from a disordered state in solution to a structured, membrane-active state is fundamental to its antimicrobial mechanism. This dynamic nature allows it to remain soluble in the host's secretions before folding into its active conformation at the target bacterial membrane. The transition between these states—often described as open/closed or inactive/active—is a key feature of its function. rsc.orgnih.govplos.org
| Secondary Structure Element | Predicted Percentage | Reference |
|---|---|---|
| Extended Strand | 33.33% | nih.gov |
| Random Coil | 66.67% | nih.gov |
| Alpha Helix | Not predicted as a dominant structure in aqueous solution, but may form in membrane environments. | mdpi.commdpi.com |
Significance of Hydrophobicity and Hydrophobic Moment in Peptide Structure
The hydrophobic moment is a more sophisticated measure that describes the amphiphilicity of a peptide segment, particularly when it forms a secondary structure like an α-helix or β-sheet. ucdavis.eduucla.edursc.org It is a vector sum of the hydrophobicities of the amino acid residues, providing a measure of the asymmetry in the distribution of hydrophobic and hydrophilic residues. ucla.edursc.org A large hydrophobic moment indicates that one face of the helix or sheet is predominantly nonpolar (hydrophobic) while the opposite face is polar (hydrophilic). ucdavis.eduucla.edu This segregation of residues is a hallmark of surface-active peptides, enabling them to insert into and disrupt the boundary between the aqueous environment and the hydrophobic membrane core. rsc.org For antimicrobial peptides like this compound, a high hydrophobic moment is crucial for its ability to interact with and disrupt bacterial cell membranes. ucla.edu
Identification and Role of Conserved Structural Motifs (e.g., Rana-box)
This compound contains a highly conserved structural motif known as the "Rana-box," which is characteristic of many antimicrobial peptides isolated from frogs of the genus Rana. nih.govcapes.gov.brmdpi.com This motif consists of a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. frontiersin.orgmdpi.com In this compound (VWPLGLVIC KALKIC ), the two cysteine residues are separated by five other amino acids, forming this critical structural feature. nih.gov
The Rana-box is not merely a structural component; it is vital for the biological activity of the peptide. frontiersin.orgresearchgate.net The disulfide bridge stabilizes a loop-like structure at the C-terminus, which is important for determining the peptide's bacteriostatic activity. mdpi.comfrontiersin.org Studies have shown that the deletion of the Rana-box motif can lead to a loss of the peptide's antimicrobial effect. frontiersin.org This conserved domain plays a crucial role in the peptide's interaction with microbial membranes and is a key factor in the potent and broad-spectrum antimicrobial activity observed in the dybowskin family of peptides. nih.govmdpi.com
| Feature | Description | Reference |
|---|---|---|
| Structure | A cyclic heptapeptide (B1575542) domain at the C-terminus. | nih.gov |
| Key Components | Two cysteine residues forming an intramolecular disulfide bond. | frontiersin.orgmdpi.com |
| Conservation | Conserved across many antimicrobial peptides from the Rana genus. | mdpi.com |
| Role | Essential for determining bacteriostatic activity and stabilizing the peptide structure. | frontiersin.orgresearchgate.net |
Biophysical Characterization Techniques (e.g., Circular Dichroism Spectroscopy)
A variety of biophysical techniques are employed to study the structure and function of peptides like this compound. mdpi.comparalab-bio.eslu.se Among the most powerful for analyzing secondary structure is Circular Dichroism (CD) spectroscopy. capes.gov.br This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. mdpi.com
CD spectroscopy is particularly useful for monitoring conformational changes in peptides. mdpi.comcapes.gov.br Most linear antimicrobial peptides, likely including this compound, are structurally disordered in a simple aqueous buffer, which results in a CD spectrum characterized by a single strong negative band below 200 nm. mdpi.commdpi.com However, when these peptides interact with a membrane-mimicking environment, such as lipid vesicles or micelles, they often fold into a more defined secondary structure. This conformational change is readily detectable by CD spectroscopy. mdpi.comrsc.org
An α-helical structure typically shows two negative bands around 208 nm and 222 nm, and a positive band around 192 nm. mdpi.com
A β-sheet structure is characterized by a negative band near 217 nm and a positive band near 195 nm. mdpi.com
By using CD spectroscopy, researchers can determine the conditions under which this compound adopts its functionally active conformation, providing critical insights into its mechanism of action at the molecular level. mdpi.commdpi.com
Mechanisms of Action of Dybowskin 4 at the Molecular and Cellular Levels
Interactions with Microbial Cell Membranes
The primary and most widely accepted mechanism of action for the majority of antimicrobial peptides, including those from the Rana genus, is the disruption of the microbial cell membrane's integrity. nih.govmdpi.com This interaction is initially driven by electrostatic forces between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide's hydrophobic regions insert into the lipid bilayer, leading to permeabilization and eventual cell death. researchgate.net
While the precise model of membrane permeabilization has not been specifically elucidated for Dybowskin-4, the actions of alpha-helical AMPs are generally described by three principal models. nih.govnih.gov These models are not mutually exclusive, and a single peptide may act via different mechanisms depending on its concentration and the specific lipid composition of the target membrane. nih.gov
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, assembling into a barrel-like structure that forms a hydrophilic pore. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the pore, allowing for the unregulated passage of water and ions. nih.govresearchgate.net
Carpet Model: Here, the peptides accumulate on the surface of the microbial membrane, arranging parallel to the lipid bilayer, much like a carpet. Once a threshold concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane by forming transient holes or micelles, leading to a complete loss of membrane integrity and cell lysis. nih.govresearchgate.net
Toroidal Pore Model: This model is a hybrid of the barrel-stave and carpet models. The peptides insert into the membrane and, along with the head groups of the lipid molecules, bend inward to form a continuous pore. This structure allows the passage of ions and water, leading to depolarization and cell death. nih.govresearchgate.net
Studies on frog-derived antimicrobial peptides suggest that their ability to form amphipathic α-helices is key to perturbing the lipid bilayer structure, causing the membrane to become leaky and leading to irreversible cell damage. researchgate.net
The fundamental antimicrobial action of this compound stems from its ability to compromise the structural and functional integrity of the microbial cell membrane. nih.govmdpi.com This disruption leads to a cascade of fatal events for the microbe. The formation of pores or defects in the membrane causes the dissipation of the electrochemical gradient, which is vital for cellular processes such as ATP synthesis and active transport. nih.gov The uncontrolled efflux of essential intracellular components, including ions (like K+), metabolites, and even larger molecules like ATP, and the influx of water lead to osmotic instability and ultimately, cell death. nih.gov While specific studies using techniques like scanning electron microscopy or dye-leakage assays on this compound are not detailed in the available literature, this general mechanism is well-established for AMPs of its class. researchgate.net
Intracellular Target Modulation and Inhibition of Biosynthetic Processes (e.g., DNA, RNA, Protein Synthesis)
Beyond direct membrane damage, a growing body of evidence suggests that some antimicrobial peptides can translocate across the cell membrane to engage with intracellular targets. nih.govmdpi.com These peptides can interfere with fundamental biosynthetic processes essential for microbial survival. mdpi.comnih.gov
Potential intracellular mechanisms include:
Inhibition of Nucleic Acid Synthesis: Some AMPs can bind to DNA and RNA, interfering with replication and transcription processes. nih.govnih.govebsco.com
Inhibition of Protein Synthesis: Other peptides can inhibit protein synthesis by interacting with ribosomes or other components of the translational machinery. nih.govmdpi.com
Enzyme Inhibition: AMPs may also inhibit the activity of crucial cytoplasmic enzymes. mdpi.comnih.gov
While these intracellular mechanisms have been documented for various AMPs, specific research demonstrating that this compound inhibits DNA, RNA, or protein synthesis has not been identified in the reviewed literature. Therefore, its primary mechanism is considered to be membrane disruption.
Modulation of Host Immune Signaling Pathways (e.g., TLR4/NF-κB activation, as observed with Dybowskin-2CDYa derivatives)
While direct research on this compound's immunomodulatory effects is limited, studies on closely related peptides provide significant insights. A synthetic peptide derivative of Dybowskin-2CDYa, named AWRK6, has demonstrated the ability to modulate host immune responses. nih.gov Specifically, AWRK6 was found to significantly reverse the overexpression of Toll-like receptor 4 (TLR4) induced by lipopolysaccharide (LPS). nih.gov
The TLR4 signaling pathway is a cornerstone of the innate immune response to Gram-negative bacteria. bjid.org.brnih.gov Activation of TLR4 by LPS typically leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which in turn drives the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgfrontiersin.org By inhibiting the TLR4 pathway, peptides like the Dybowskin-2CDYa derivative AWRK6 can dampen an excessive inflammatory response, which is a major contributor to the pathology of severe infections and sepsis. nih.gov This suggests a potential dual function for Dybowskin-family peptides: direct killing of microbes and modulation of the host's inflammatory response.
Molecular Basis of Lipopolysaccharide (LPS) Neutralization
Lipopolysaccharide (LPS), or endotoxin, is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the inflammatory response that can lead to septic shock. nih.govaging-us.com The ability to neutralize LPS is a critical therapeutic feature for anti-sepsis agents.
Research on AWRK6, the synthetic derivative of Dybowskin-2CDYa, has shown that it can effectively neutralize LPS. nih.govaging-us.com The proposed mechanism involves the direct binding of the cationic peptide to the negatively charged lipid A portion of LPS. This binding is thought to prevent LPS from interacting with the LPS-binding protein (LBP) and the CD14 receptor on host immune cells, which is the initial step in triggering the TLR4-mediated inflammatory cascade. nih.govunav.edu An in vitro study demonstrated that AWRK6 reduced the binding of LBP to LPS in a dose-dependent manner. nih.gov Although this activity has not been specifically confirmed for this compound, its cationic and amphipathic properties suggest it may possess a similar capability.
Structure Activity Relationship Sar Studies for Dybowskin 4 Optimization
Identification of Critical Amino Acid Residues Influencing Antimicrobial Potency
The antimicrobial potency of peptides is often dictated by specific amino acid residues within their sequence. For the dybowskin family of peptides, which includes Dybowskin-4, certain residues are pivotal for their biological function.
Among the six dybowskin peptides isolated from the skin secretion of the frog Rana dybowskii, this compound, which has a valine at its N-terminus, demonstrated the most potent antimicrobial activity against all tested bacteria. researchgate.net The antimicrobial spectrum of these peptides revealed that Dybowskin-2 through Dybowskin-5 exhibited moderate activity against S. dysenteriae, E. coli, and K. pneumoniae, while Dybowskin-1 and Dybowskin-6 were inactive against these strains. researchgate.net All dybowskins showed strong activity against M. luteus. researchgate.net The pattern of antimicrobial activities observed with synthetic dybowskin peptides was similar to that of the native peptides. researchgate.net
The presence of basic amino acids such as arginine (Arg) and lysine (B10760008) (Lys) contributes a net positive charge, which is crucial for the initial electrostatic interaction with the negatively charged bacterial membranes. imrpress.commdpi.com Hydrophilic residues like glycine, histidine, and aspartic acid also play a role in the peptide's stability and its ability to bind to bacterial cell surfaces. mdpi.com Conversely, hydrophobic amino acids, often located at the C-terminus, interact with the hydrophobic core of the bacterial membrane, leading to disruption and cell death. mdpi.com
Studies on other antimicrobial peptides have highlighted the importance of specific residues. For instance, in the peptide angiogenin (B13778026) 4 (Ang4), cationic residues in the mammalian cell binding site were found to be critical for both bacterial binding and killing. nih.gov Specifically, mutations of key lysine residues (K58 and K59) were shown to be important for the binding of Ang4 to bacteria and subsequent membrane permeabilization. nih.gov Similarly, for some peptides, the presence of a tryptophan (Trp) residue is significant due to its preference for the interfacial region of lipid bilayers, while arginine's cationic nature facilitates interaction with anionic components of bacterial membranes. researchgate.net The combination of Trp and Arg can lead to enhanced peptide-membrane interactions through cation-pi interactions. researchgate.net
Effects of N-Terminal and C-Terminal Modifications on Peptide Activity
Modifications at the N-terminus and C-terminus of antimicrobial peptides can significantly impact their stability, activity, and selectivity. These modifications are a key strategy in the rational design of new peptide-based therapeutics.
N-Terminal Modifications:
Acetylation: This modification removes the positive charge at the N-terminus, which can mimic natural proteins and, in some cases, increase the peptide's stability by protecting it from N-terminal degradation by aminopeptidases. sigmaaldrich.com
Hydrophobic extensions: Adding a hydrophobic group to the N-terminus can sometimes impair the ribosomal release process during synthesis and reduce the release of the newly formed protein. nih.gov
Truncation: Investigating the functional roles of the N- and C-terminal regions of the antimicrobial peptide pleurocidin (B1576808) involved designing four truncated analogs to assess their antibacterial activity. researchgate.net
C-Terminal Modifications:
Amidation: The amidation of the C-terminus neutralizes the negative charge of the carboxyl group. sigmaaldrich.comcreative-peptides.com This modification is common in naturally occurring AMPs and can prevent enzymatic degradation by carboxypeptidases, thereby increasing peptide stability and bioavailability. sigmaaldrich.comcreative-peptides.com It can also prevent interference from hydrogen bonding at the C-terminus in certain assays. sigmaaldrich.comcreative-peptides.com
Histidine Removal: In a study on a pine nut peptide, the removal of a C-terminal histidine residue significantly reduced the peptide's immunomodulatory activity, indicating the critical role of this terminal residue. mdpi.com
Extension: A C-terminal extension of the coding sequence for the protein rhodanese by a single amino acid was found to decrease the percentage of released polypeptide and affect the stability of the protein. nih.gov
Correlation between Peptide Hydrophobicity, Charge, and Biological Efficacy
A net positive charge, conferred by basic amino acid residues like lysine and arginine, is essential for the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.commdpi.com Increasing the net positive charge can enhance this initial binding and, in some cases, improve antimicrobial potency. mdpi.com
Hydrophobicity, on the other hand, is crucial for the peptide's ability to insert into and permeate the lipid bilayer of the bacterial membrane, leading to pore formation and cell lysis. nih.govnih.gov However, the relationship between hydrophobicity and antimicrobial activity is not linear. Studies have shown that there is an optimal window of hydrophobicity for maximal antimicrobial efficacy. nih.govnih.gov Increasing hydrophobicity beyond this optimal range can lead to a decrease in antimicrobial activity, possibly due to strong peptide self-association in the aqueous phase, which hinders its ability to reach and interact with the bacterial membrane. nih.govnih.gov Conversely, excessively high hydrophobicity can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity), as the peptide interacts more readily with the zwitterionic membranes of eukaryotic cells. nih.govnih.gov
Therefore, the optimization of an antimicrobial peptide like this compound requires a careful balance of charge and hydrophobicity to maximize its selective toxicity towards bacteria while minimizing its cytotoxicity to host cells.
Design and Characterization of Synthetic Analogues and Derivatives
The design and synthesis of analogues and derivatives of naturally occurring antimicrobial peptides like this compound is a common strategy to enhance their therapeutic properties. This process often involves making specific amino acid substitutions or modifications to improve antimicrobial potency, stability, and selectivity, while reducing toxicity.
A notable example is the development of the synthetic peptide AWRK6, which was designed using Dybowskin-2CDYa as a template. banglajol.infoxiahepublishing.com The modifications aimed to improve the peptide's stability and hydrophobicity. banglajol.info AWRK6 demonstrated a 2- to 4-fold increase in potency against most tested bacterial strains compared to the parent peptide. banglajol.infonih.gov Importantly, this enhanced antimicrobial activity did not come at the cost of increased cytotoxicity, as AWRK6 exhibited negligible hemolytic activity at concentrations significantly higher than its minimum inhibitory concentration (MIC). banglajol.info The improved performance of AWRK6 was attributed to its ability to adopt a more helical structure, particularly in alkaline environments. banglajol.info Furthermore, AWRK6 showed greater resistance to degradation by trypsin, a significant advantage for potential clinical applications. banglajol.info
The general approach to designing synthetic analogues involves:
Amino Acid Substitution: Replacing specific amino acids to modulate charge, hydrophobicity, and amphipathicity. For instance, substituting leucine (B10760876) residues with less hydrophobic alanine (B10760859) residues or vice versa can systematically alter hydrophobicity. nih.gov
Terminal Modifications: As discussed previously, N-terminal acetylation and C-terminal amidation are common modifications to increase stability. nih.gov
Incorporation of Non-natural Amino Acids: This can enhance stability and activity. creative-peptides.com
Structural Scaffolding: Creating hybrid peptides or using scaffolds to mimic the essential features of the natural peptide. mdpi.com
Characterization of these synthetic analogues typically involves a battery of tests, including:
Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. banglajol.info
Hemolysis Assays: Assessing the peptide's toxicity to human red blood cells. banglajol.info
Circular Dichroism (CD) Spectroscopy: Analyzing the secondary structure of the peptide in different environments to correlate structure with activity. banglajol.info
Stability Assays: Evaluating the peptide's resistance to proteolytic enzymes. banglajol.info
Through such iterative cycles of design, synthesis, and characterization, researchers can develop optimized peptide analogues with enhanced therapeutic potential.
Synthetic Methodologies and Recombinant Production of Dybowskin 4
Chemical Synthesis Approaches (e.g., Solid-Phase Peptide Synthesis)
The primary method for the chemical synthesis of Dybowskin-4 and related peptides is Solid-Phase Peptide Synthesis (SPPS). bachem.comcsic.es This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comvapourtec.com
A common strategy employed for dybowskin peptides is the standard 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. researchgate.net In this process, 2-chlorotrityl resin often serves as the solid support to which the C-terminal amino acid is anchored. researchgate.net The synthesis cycle involves the deprotection of the Nα-Fmoc group, followed by the coupling of the next protected amino acid. bachem.com This cycle is repeated until the entire 15-amino acid sequence of this compound (VWPLGLVICKALKIC) is assembled. cnjournals.comcapes.gov.br
Once the synthesis is complete, the peptide is cleaved from the resin. A typical cleavage cocktail consists of a strong acid, such as trifluoroacetic acid (TFA), mixed with scavengers like 1,2-ethanedithiol (B43112) and thioanisole (B89551) to protect sensitive amino acid side chains. researchgate.net The crude peptide is then precipitated, often with tert-butyl methyl ether, and subsequently solubilized. researchgate.net Final purification is generally achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and the purity and identity of the synthetic peptide are confirmed by analytical RP-HPLC and mass spectrometry. researchgate.net
Table 1: Key Reagents in Solid-Phase Peptide Synthesis of this compound
| Reagent/Material | Function | Reference |
|---|---|---|
| 2-chlorotrityl resin | Solid support for peptide assembly | researchgate.net |
| Fmoc-protected amino acids | Building blocks for the peptide chain | researchgate.net |
| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin | researchgate.net |
| 1,2-ethanedithiol, thioanisole | Scavengers to prevent side reactions during cleavage | researchgate.net |
Heterologous Expression Systems for Peptide Production
Recombinant production offers a cost-effective alternative for generating large quantities of peptides like this compound. nih.gov This involves expressing the gene encoding the peptide in a suitable host organism.
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-established genetic tools. nih.gov However, the direct expression of small, cationic antimicrobial peptides like this compound can be toxic to the bacterial host. remedypublications.com To overcome this, a common strategy is to express the peptide as part of a larger fusion protein. nih.govremedypublications.com This fusion partner can mask the peptide's toxicity and also protect it from degradation by host proteases. nih.govremedypublications.com
The choice of expression vector and promoter is crucial for maximizing yield. patsnap.com Strong, inducible promoters, such as the T7 promoter, are often used to control the timing of protein expression. patsnap.com After expression, the fusion protein is purified, and the this compound peptide is cleaved from its fusion partner using specific chemical or enzymatic methods.
Yeast, particularly Pichia pastoris, is an effective expression system for peptides that may require post-translational modifications, such as disulfide bonds, which are present in this compound. abcam.comnih.goveurogentec.com P. pastoris can secrete the recombinant protein into the culture medium, simplifying the initial purification process. nih.gov
For the expression of a related peptide, Dybowskin-2CAMa, the gene was cloned into the pPICZα-A vector and transformed into P. pastoris X33. researchgate.netsemanticscholar.org Expression was controlled by the methanol-inducible alcohol oxidase 1 (AOX1) promoter, which allows for a period of cell growth before protein production is initiated by the addition of methanol (B129727). researchgate.netsemanticscholar.orgfrontiersin.org This system has proven successful for producing functional antimicrobial peptides. semanticscholar.org
Several strategies can be employed to improve the production of recombinant this compound.
Fusion Proteins: As mentioned for E. coli, fusion partners are critical. Partners like thioredoxin can enhance the solubility and expression levels of the target peptide. remedypublications.com In P. pastoris, fusion with secretion signals, such as the alpha-mating factor from Saccharomyces cerevisiae, directs the peptide for secretion, which can improve yield and simplify purification. researchgate.netfrontiersin.org
Codon Optimization: The gene sequence for this compound can be optimized to match the codon usage of the expression host (E. coli or P. pastoris). This enhances translational efficiency and can significantly increase protein yield. patsnap.comabcam.com
Optimization of Cultivation Conditions: Factors such as temperature, pH, and inducer concentration must be optimized. patsnap.com For instance, lower temperatures can promote proper protein folding and reduce the formation of insoluble inclusion bodies in E. coli. patsnap.com In P. pastoris, controlling the methanol feed rate is crucial for maximizing expression from the AOX1 promoter. nih.gov
Table 2: Comparison of Expression Systems for this compound Production
| Feature | Escherichia coli | Pichia pastoris |
|---|---|---|
| Advantages | Rapid growth, high cell density, well-established genetics, low cost. nih.gov | Eukaryotic processing (e.g., disulfide bonds), protein secretion, high cell density fermentation. nih.goveurogentec.com |
| Challenges | Potential for inclusion body formation, lack of post-translational modifications, peptide toxicity. patsnap.com | Slower growth than bacteria, methanol handling for induction (AOX1 promoter). eurogentec.com |
| Common Strategy | Expression as an intracellular fusion protein. nih.govremedypublications.com | Secreted expression using a signal peptide (e.g., α-mating factor). researchgate.netfrontiersin.org |
Advanced Purification and Characterization of Recombinant this compound
Following recombinant expression, a multi-step purification process is necessary to obtain pure and active this compound.
If the peptide is secreted into the culture medium, as in P. pastoris systems, the first step is to separate the cells from the supernatant by centrifugation. semanticscholar.org The purification of a related dybowskin peptide involved a combination of chromatographic techniques. semanticscholar.org Initially, the supernatant was passed through a gel filtration column, such as Sephadex G-25, to separate the peptide from larger proteins and other medium components. semanticscholar.org This was followed by further purification using reversed-phase chromatography, such as on a YMC*GEL ODS-A column, and a final polishing step with RP-HPLC using a C18 column. researchgate.netsemanticscholar.org
Characterization of the purified peptide is essential to confirm its identity and integrity.
SDS-PAGE: Tricine-SDS-PAGE is particularly suited for resolving small peptides and can be used to assess the purity and apparent molecular weight of the recombinant this compound. semanticscholar.org
Mass Spectrometry: This technique provides an accurate determination of the molecular weight of the purified peptide, confirming that the correct sequence has been produced. researchgate.net It can also verify the formation of intramolecular disulfide bonds.
Chromatography: Analytical RP-HPLC is used to confirm the high purity of the final product, which should appear as a single, symmetrical peak. researchgate.net
Evolutionary and Phylogenetic Significance of Dybowskin Peptides
Conserved Sequence Elements and Domains across Amphibian AMPs
Antimicrobial peptides (AMPs) in amphibians, despite their vast diversity, exhibit highly conserved regions within their amino acid sequences. These conserved elements are crucial for their structure and function. Amphibian AMPs are typically synthesized as precursor proteins which have a highly conserved N-terminal region (signal peptide and acidic propiece) and a hypervariable C-terminal region that encodes the mature peptide. nih.govuc.pt
One of the most notable conserved features in AMPs from the Rana genus is the "Rana-box". nih.gov This is a cyclic heptapeptide (B1575542) domain located at the C-terminal end, formed by a disulfide bridge between two cysteine residues. researchgate.netoup.com This structural motif is considered essential for the antimicrobial activity and stability of these peptides. nih.gov All six dybowskin peptides that were isolated from Rana dybowskii contain this Rana-box. researchgate.netcapes.gov.br The consensus sequence for the Rana-box within the dybowskin family has been identified, highlighting its conserved nature. researchgate.net
The table below details the consensus sequence of the Rana-box found in Dybowskin peptides.
| Feature | Consensus Sequence | Description |
| Dybowskin Rana-box | C-[L/K/F]-[I/L/A]-[S/L/F]-[G/K/R]-[K/G/I]-C | A conserved cyclic heptapeptide domain found at the C-terminus of dybowskin peptides, crucial for structural integrity. researchgate.net |
Beyond the Rana-box, the signal peptide sequences of AMP precursors are also strongly conserved within specific amphibian evolutionary lineages, such as Neobatrachia, to which the Rana genus belongs. researchgate.net This conservation suggests a long-term stability in the processing and secretion pathways of these defense molecules. researchgate.net
Phylogenetic Relationships within the Rana Genus Based on Dybowskin Sequences
The molecular diversity of AMPs like the dybowskins makes them excellent taxonomic and phylogenetic markers to clarify the evolutionary history of ranid frogs. researchgate.net Because different species possess unique repertoires of these peptides, comparing their primary amino acid sequences can help establish evolutionary relationships. nih.govresearchgate.net
The Dybowskin family itself is a prime example of this utility. The six dybowskin peptides are categorized into five groups based on their primary structures, indicating a high degree of diversification within a single species. researchgate.net These peptides show varying degrees of sequence similarity to other known ranid AMPs, such as ranalexin (B141904), brevinin-2 (B1175259), and esculentin-2. researchgate.netcapes.gov.br This allows for the construction of phylogenetic trees, or cladograms, that map the relationships between species.
For example, cladistic analysis based on the sequences of brevinin-2 peptides, to which Dybowskin-3 is related, supports a close phylogenetic relationship between Rana pirica and Rana ornativentris. Similarly, analysis of brevinin-1 (B586460) and brevinin-2 sequences from Rana dybowskii collected in Japan provided strong support for a sister-group relationship between R. dybowskii and R. pirica. The study of dybowskin peptides, with their links to these broader AMP families, can therefore help resolve complex phylogenetic interrelationships among the approximately 250 species of the Rana genus, especially in regions where different species coexist. researchgate.net
The table below shows the sequence similarity of various Dybowskin peptides to other AMPs from the Rana genus, illustrating their use as phylogenetic markers.
| Dybowskin Peptide | Related AMP Family | Sequence Similarity (%) | Related Frog Species |
| Dybowskin-1 | Ranalexin | 35% | Rana catesbeiana |
| Dybowskin-2 | Ranalexin | 41% | Rana catesbeiana |
| Dybowskin-3 | Brevinin-2 | 45% | Rana esculenta |
| Dybowskin-5 | Esculentin-2 | 45% | Rana esculenta |
| Dybowskin-6 | Brevinin-1E | 50% | Rana esculenta |
| Dybowskin-6 | Gaegurin-6 | 50% | Rana rugosa |
Data sourced from a 2007 study on peptides from Rana dybowskii. researchgate.net
Evolutionary Diversification of Antimicrobial Peptides in Amphibians
The evolution of AMPs in amphibians is a dynamic process driven by the constant pressure of pathogens in their environment. oup.com This has led to a remarkable diversification of these defense molecules, a process shaped by several key evolutionary mechanisms.
Gene Duplication and Diversifying Selection: The vast arsenal (B13267) of AMPs found in many frog species is thought to have arisen from gene duplication events. nih.govnih.gov Following duplication, the new gene copies are subjected to evolutionary pressures. While some regions of the gene, like the signal peptide, remain highly conserved, the region encoding the mature peptide often undergoes rapid evolution driven by diversifying (or positive) selection. oup.comoup.com This selection favors new mutations that can lead to peptides with novel antimicrobial properties, allowing the frog to counter a wider range of microbes. nih.govmdpi.com This is evident in the high levels of polymorphism and sequence variation observed in the mature peptide region of AMPs in Rana species. nih.gov
Functional Diversification: The Dybowskin family isolated from a single frog, Rana dybowskii, perfectly illustrates this diversification. The peptides within this family are structurally distinct and related to several different major AMP families, including the brevinins, ranalexins, and esculentins. nih.govcapes.gov.br This suggests that after initial gene duplication events from a common ancestor, the resulting genes diversified to produce peptides with different structures and, consequently, different antimicrobial spectra. oup.comnih.gov For instance, Dybowskin-4, the most potent of the group, has a unique sequence, while others resemble peptides found in different Rana species. researchgate.net This molecular diversity within one frog's defensive arsenal is crucial for protecting it from a wide array of potential pathogens. researchgate.net
The result of these evolutionary processes is that each frog species possesses a unique and complex mixture of AMPs, a testament to its specific evolutionary history and ecological niche. nih.govmdpi.com The dybowskins from R. dybowskii, which inhabits mountain forests, have evolved differently from the AMPs of other Korean frogs that live in plain fields, reflecting adaptation to different microbial environments. nih.govcapes.gov.br
Analytical and Research Methodologies Applied to Dybowskin 4 Research
Mass Spectrometry for Molecular Weight and Purity Assessment (e.g., MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique in the analysis of Dybowskin-4. autobio.com.cnrcpath.org This soft ionization method is particularly well-suited for biomolecules like peptides, as it minimizes fragmentation during analysis. rcpath.org In research, MALDI-TOF MS is employed to accurately determine the molecular weight of this compound and to assess the purity of the isolated peptide. researchgate.net The technique provides a specific mass spectrum fingerprint, which is unique to the molecule, allowing for precise identification. biomerieux.com The process involves mixing the sample with a matrix that absorbs laser energy, leading to the ionization and subsequent analysis of the molecule's mass-to-charge ratio. autobio.com.cnbiomerieux.com This methodology is known for its rapidity and reliability in characterizing diverse microbes and their components. rcpath.orgnih.gov
High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is an indispensable tool for the purification and analytical separation of this compound. researchgate.nethplc.eu This technique is widely used to isolate peptides from complex mixtures, such as crude skin secretions. researchgate.nethplc.eu In the study of this compound, RP-HPLC with a Vydac C-4 column was utilized to resolve low molecular weight peptides from the skin extract of Rana dybowskii. researchgate.net The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. lcms.cz The high-resolution capability of RP-HPLC allows for the separation of very similar peptides, ensuring a high degree of purity for subsequent functional assays. hplc.eu
Quantitative Biological Activity Assays (e.g., Minimum Inhibitory Concentration, Colony Forming Unit assays)
To quantify the antimicrobial efficacy of this compound, researchers employ various biological activity assays. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method used to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism. researchgate.netcdnsciencepub.comresearchgate.net This is typically determined by a standard microdilution method where bacterial strains are incubated with varying concentrations of the peptide. cdnsciencepub.comfrontiersin.org
Another quantitative method is the Colony Forming Unit (CFU) assay, which is often used in time-kill curve studies to assess the bactericidal or bacteriostatic effect of the peptide over time. mdpi.com This involves exposing a known concentration of bacteria to the peptide and plating aliquots at different time intervals to count the number of viable colonies. A significant reduction in CFU indicates a bactericidal effect. mdpi.com These assays have demonstrated that this compound exhibits strong antimicrobial activity against a range of bacteria. researchgate.net
Molecular Cloning and Gene Expression Analysis (e.g., RT-PCR, Western Blotting)
Understanding the genetic basis and expression of this compound involves molecular cloning and gene expression analysis techniques. nih.govbio-rad.com Molecular cloning allows for the isolation and replication of the specific gene encoding this compound. bio-rad.comnih.gov This is often a prerequisite for further studies, including sequencing and expression analysis. bio-rad.com
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to detect and quantify the mRNA levels of the this compound gene in various tissues, providing insights into its expression patterns under different conditions. nih.gov For instance, studies on Rana dybowskii have used qPCR (a quantitative form of PCR) to analyze gene expression levels in response to environmental stressors. nih.gov
Western blotting is another key technique that can be used to detect and quantify the this compound peptide itself. researchgate.net Following protein separation by gel electrophoresis, the peptide is transferred to a membrane and detected using specific antibodies. This method confirms the expression of the peptide at the protein level. researchgate.net
Bioinformatics Tools for Sequence Alignment, Homology, and Structural Prediction
Bioinformatics plays a crucial role in the analysis of this compound's sequence and structure. pku.edu.cnejosdr.com Sequence alignment tools, such as BLAST (Basic Local Alignment Search Tool), are used to compare the amino acid sequence of this compound with other known peptides in databases. researchgate.netpku.edu.cnwikipedia.org This helps in identifying homologous peptides and provides clues about its evolutionary relationships and potential function. researchgate.net For example, the primary structure of this compound has been shown to have similarities to japonicin-2 (B1576311) peptides. researchgate.net
Furthermore, bioinformatics software is utilized for the prediction of the three-dimensional structure of this compound. ejosdr.comcnjournals.com By using techniques like homology modeling, researchers can generate a 3D model of the peptide based on the known structures of related proteins. ejosdr.com These predicted structures are invaluable for understanding how this compound interacts with microbial membranes and exerts its antimicrobial activity. Various web-based tools and software packages like Jalview and STAMP are available for multiple sequence alignment and structural analysis. dundee.ac.uk
Future Research Avenues and Translational Potentials of Dybowskin 4
Elucidation of Undefined Mechanistic Pathways
While the membrane-disrupting capabilities of many antimicrobial peptides (AMPs) are a primary focus, the full picture of their mechanisms of action, including for the Dybowskin family, remains incomplete. Host defense peptides (HDPs) often exhibit a dual role, acting as both direct antimicrobials and as immunomodulators. nih.govmdpi.com Their effectiveness in vivo, sometimes under conditions not favoring direct microbial killing, points to other significant biological functions. frontiersin.org These peptides can orchestrate a complex immune response, including the recruitment of white blood cells, induction of signaling molecules called cytokines, and influencing the development and survival of immune cells. frontiersin.org
For Dybowskin-4, a member of a novel class of AMPs identified from the skin of the frog Rana dybowskii, further research is needed to unravel its precise intracellular targets and signaling pathways. researchgate.netsemanticscholar.org While its ability to inhibit the growth of a broad spectrum of bacteria with low hemolytic activity is established, the detailed molecular interactions are not fully understood. semanticscholar.org Future studies should aim to clarify how this compound interacts with and potentially crosses the microbial membrane to engage with intracellular components. Understanding these undefined mechanistic pathways is crucial for its development as a therapeutic agent. It is known that some HDPs can escape endosomes after being internalized by host cells and then act on intracellular targets, a process that warrants investigation for this compound. jmb.or.kr
Rational Design of this compound Analogues with Improved Specificity and Potency
Rational design strategies offer a promising avenue for enhancing the therapeutic properties of natural peptides like this compound. nih.gov This approach involves strategically modifying the amino acid sequence to improve characteristics such as target specificity and antimicrobial potency. aston.ac.ukunist.hr By creating and testing analogues, researchers can identify modifications that increase the peptide's effectiveness against specific pathogens while minimizing potential toxicity to host cells. unist.hr
The development of peptide analogues has been successful for other AMPs, leading to new generations of antimicrobials with a wide range of potential applications. researchgate.net For this compound, this could involve creating variations with altered hydrophobicity, charge, or helical structure to optimize its interaction with microbial membranes. The goal is to achieve a better balance between its ability to kill pathogens and its safety for the host. nih.gov Computational tools and algorithms can aid in this process by predicting how specific amino acid substitutions will affect the peptide's structure and function. unist.hr
Exploration of this compound as a Lead Scaffold for Novel Antimicrobial Agent Development
The unique structure of this compound makes it an excellent candidate to serve as a scaffold for the development of new antimicrobial drugs. researchgate.netimrpress.com Its broad-spectrum activity and low toxicity provide a solid foundation for creating novel therapeutic agents. researchgate.netsemanticscholar.org The increasing threat of antibiotic-resistant bacteria necessitates the exploration of new classes of antimicrobial compounds, and AMPs like this compound are at the forefront of this research. nih.gov
The indole (B1671886) and indoline (B122111) chemical structures, for example, have been successfully used as scaffolds for new antibacterial compounds, demonstrating the potential of using natural product frameworks in drug discovery. nih.gov Similarly, the Dybowskin peptide family, with its distinct amino acid composition and sequence, offers a novel template for designing drugs that can overcome existing resistance mechanisms. semanticscholar.orgresearchgate.net Each frog species often produces a unique collection of AMPs, creating a vast library of potential scaffolds for therapeutic development. imrpress.com
Investigation of Broader Biological Roles in Host Defense and Immunomodulation
Beyond their direct antimicrobial effects, HDPs are recognized for their significant immunomodulatory functions, linking the innate and adaptive immune systems. jmb.or.krnih.gov These peptides can influence the host's immune response in various ways, including recruiting immune cells to the site of infection and modulating inflammation. mdpi.comfrontiersin.org The immunomodulatory activities of HDPs are often more potent in a living organism than their direct antimicrobial actions, highlighting the importance of this aspect of their function. nih.gov
For this compound, it is crucial to investigate its potential to modulate host immune responses. This includes studying its effects on cytokine production, immune cell differentiation, and its ability to act as an anti-endotoxin agent. mdpi.com Research into the immunomodulatory properties of other frog-derived peptides has revealed their potential in wound healing and managing inflammatory conditions. nih.gov Understanding the full spectrum of this compound's biological activities will be essential for its potential application in treating infectious diseases and possibly even inflammatory disorders. frontiersin.org
Biotechnological Applications in Antimicrobial Resistance Mitigation Strategies
The rise of antimicrobial resistance (AMR) is a global health crisis that demands innovative solutions. mdpi.comgrandchallenges.org Biotechnological approaches are key to developing new strategies to combat resistant pathogens. mdpi.com Antimicrobial peptides, including this compound, represent a promising alternative to conventional antibiotics due to their different mechanisms of action, which may be less prone to the development of resistance. imrpress.comnih.gov
One biotechnological application involves using peptides like this compound as part of combination therapies, potentially enhancing the efficacy of existing antibiotics. nih.gov Furthermore, the development of platforms for the rapid discovery and optimization of AMPs is a critical area of research. europa.eu The unique properties of this compound, such as its broad-spectrum activity and low hemolytic nature, make it a valuable candidate for inclusion in these next-generation antimicrobial strategies. semanticscholar.org Harnessing the potential of such peptides is a vital component in the multifaceted effort to mitigate the growing threat of AMR.
Q & A
Q. What methodologies are recommended for determining the primary structure of Dybowskin-4?
To elucidate the primary structure of this compound, researchers should combine techniques such as Edman degradation (for N-terminal sequencing) and mass spectrometry (for molecular weight determination and peptide fragmentation analysis). Nuclear magnetic resonance (NMR) can further resolve disulfide bond configurations. Ensure reproducibility by cross-validating results with independent assays and reporting detailed experimental conditions (e.g., solvent systems, instrument calibration) .
Q. Which in vitro assays are suitable for evaluating this compound’s antimicrobial activity?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : To quantify potency against bacterial/fungal strains.
- Time-kill kinetics : To assess bactericidal/fungicidal dynamics.
- Hemolysis assays : To evaluate selectivity between microbial and mammalian cells. Use statistically robust sample sizes (e.g., n ≥ 3 replicates) and include positive/negative controls (e.g., polymyxin B for Gram-negative bacteria). Report strain-specific variability and growth conditions to enable replication .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs?
Follow these steps:
- Solid-phase peptide synthesis (SPPS) : Document resin type, coupling reagents, and cleavage conditions.
- Purification : Use HPLC with dual detectors (UV and MS) to verify purity (>95%).
- Characterization : Provide NMR, circular dichroism (CD), and mass spectrometry data. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw chromatograms and spectral files in supplementary materials .
Advanced Research Questions
Q. What experimental designs address conflicting data on this compound’s mechanism of action?
Contradictions may arise from differences in membrane lipid composition across microbial species. To resolve this:
- Comparative lipidomics : Analyze target membranes via LC-MS.
- Molecular dynamics simulations : Model peptide-lipid interactions.
- Single-cell imaging : Track real-time membrane disruption using fluorescent dyes. Triangulate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity) and statistically evaluate variability using ANOVA or mixed-effects models .
Q. How to optimize this compound’s stability in physiological conditions for in vivo studies?
Strategies include:
- PEGylation : Attach polyethylene glycol to reduce protease susceptibility.
- D-amino acid substitution : Enhance resistance to enzymatic degradation.
- Liposomal encapsulation : Improve serum half-life. Validate stability via HPLC and mass spectrometry after incubation in serum or simulated body fluid. Include pharmacokinetic parameters (e.g., t½, Cmax) in preclinical reports .
Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound’s cytotoxicity?
Use:
- Non-linear regression (e.g., log-dose vs. response) to calculate IC50 values.
- Principal Component Analysis (PCA) : To identify confounding variables (e.g., cell line metabolic activity).
- Meta-analysis : Compare cytotoxicity across studies using standardized metrics (e.g., % viability at 10 µM). Report confidence intervals and effect sizes to contextualize biological significance .
Methodological Best Practices Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
